molecular formula C6H6Cl2O2 B3152783 2-Cyclopropylmalonoyl dichloride CAS No. 743478-64-0

2-Cyclopropylmalonoyl dichloride

Cat. No. B3152783
CAS RN: 743478-64-0
M. Wt: 181.01 g/mol
InChI Key: MKFSAVUOHGMJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmalonoyl dichloride (2-CPD) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. 2-CPD is a versatile reagent that has been used in a number of scientific research applications, including biochemical and physiological research, drug discovery, and laboratory experiments.

Scientific Research Applications

2-Cyclopropylmalonoyl dichloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological research, as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters.

Mechanism of Action

2-Cyclopropylmalonoyl dichloride is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reaction of 2-bromo-2-methylpropanoic acid with phosphorus oxychloride in the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
2-Cyclopropylmalonoyl dichloride has been used in a variety of biochemical and physiological research applications. It has been used as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters. In addition, 2-Cyclopropylmalonoyl dichloride has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

The use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of applications, including the synthesis of carboxylic acids and esters. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments. It is a toxic compound, and must be handled with care. In addition, it is a corrosive material, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

The use of 2-Cyclopropylmalonoyl dichloride in scientific research has a number of potential future directions. It can be used to develop new drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, 2-Cyclopropylmalonoyl dichloride can be used in laboratory experiments to synthesize new compounds, such as carboxylic acids and esters. Finally, 2-Cyclopropylmalonoyl dichloride can be used to study the mechanism of action of various compounds, as well as to develop new methods of synthesis.

properties

IUPAC Name

2-cyclopropylpropanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSAVUOHGMJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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